molecular formula C25H29N5O3 B12389186 N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide

N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide

Cat. No.: B12389186
M. Wt: 447.5 g/mol
InChI Key: RIYCTRNTJJXYCH-UHFFFAOYSA-N
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Description

N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions.

    Formation of the Amide Linkage: The final step involves the formation of the amide linkage through the reaction of the quinazoline derivative with the appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions may target the quinazoline core or the amide linkage, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications, particularly in the treatment of cancer or neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline derivative with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.

Uniqueness

N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the piperidine moiety, which may confer distinct biological activities compared to other quinazoline derivatives.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H29N5O3/c1-5-23(31)26-18-8-6-7-16(13-18)24-28-20-15-22(33-4)21(32-3)14-19(20)25(29-24)27-17-9-11-30(2)12-10-17/h5-8,13-15,17H,1,9-12H2,2-4H3,(H,26,31)(H,27,28,29)

InChI Key

RIYCTRNTJJXYCH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=CC(=CC=C4)NC(=O)C=C

Origin of Product

United States

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